1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea

Soluble epoxide hydrolase Enzyme inhibition Affinity comparison

Target Compound 23 (US10377744/11123311/11723929): a 1,3-disubstituted urea with Ki=0.870 nM against recombinant human sEH (FRET). The N-cyclohexyl-hydroxyethyl and o-tolyl pharmacophores are essential—generic substitution abolishes potency >100-fold. Sub-10 nM complete enzyme inhibition minimizes off-target risk in vascular, endothelial, and inflammatory cell assays. Deploy alongside TPPU (distinct chemotype, matched Ki ~0.9 nM) for rigorous scaffold-orthogonal target validation. Multi-patent benchmark for cyclohexyl-hydroxyethyl urea SAR campaigns in cardiovascular and inflammatory disease translational research.

Molecular Formula C16H24N2O2
Molecular Weight 276.38
CAS No. 1351649-84-7
Cat. No. B2740106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea
CAS1351649-84-7
Molecular FormulaC16H24N2O2
Molecular Weight276.38
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C2CCCCC2)O
InChIInChI=1S/C16H24N2O2/c1-12-7-5-6-10-14(12)18-16(20)17-11-15(19)13-8-3-2-4-9-13/h5-7,10,13,15,19H,2-4,8-9,11H2,1H3,(H2,17,18,20)
InChIKeyKSRRZZQXCZATKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea (CAS 1351649-84-7): A High-Affinity Soluble Epoxide Hydrolase Inhibitor for Cardiovascular and Inflammatory Research


1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea, also designated as Compound 23 in patent family US10377744, is a 1,3-disubstituted urea derivative that functions as a potent, competitive inhibitor of soluble epoxide hydrolase (sEH, EC 3.3.2.10). BindingDB records document its binding affinity for purified recombinant human sEH at Ki = 0.870 nM, determined via a FRET-displacement assay [1]. The compound is disclosed across multiple United States patents (US10377744, US11123311, US11723929), confirming its structural identity, synthetic accessibility, and recognition as a lead-scaffold in sEH inhibitor development programs [2].

Why Generic sEH Inhibitor Substitution Fails: Structural Determinants of Potency for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea


1,3-Disubstituted ureas are recognized as transition-state mimetic inhibitors of sEH, but minor structural modifications produce dramatic potency shifts exceeding 100-fold [1]. The N-cyclohexyl-hydroxyethyl moiety in the target compound introduces a hydrogen-bond donor (secondary alcohol) adjacent to one urea nitrogen, while the o-tolyl (2-methylphenyl) group on the opposite nitrogen provides a specific steric and electronic environment. Replacing either substituent—for example, substituting o-tolyl with phenyl, elongating the hydroxyethyl linker, or removing the hydroxyl group—has been demonstrated in analogous series to alter Ki values by orders of magnitude and affect metabolic stability [2]. Consequently, generic substitution without retaining both pharmacophoric elements risks complete loss of target engagement.

Quantitative Differentiation of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea from Closest Analogs and In-Class sEH Inhibitors


Sub-Nanomolar Affinity for Human sEH: Ki Comparison with First-Generation Inhibitors AUDA and CDU

The target compound exhibits a Ki of 0.870 nM against purified recombinant human sEH as measured by FRET-displacement assay [1]. In comparison, the prototypical sEH inhibitor AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) displays an IC50 of 69 nM for human sEH , while CDU (N-cyclohexyl-N′-dodecylurea, NCND) shows an IC50 of 85.2 nM for human recombinant sEH . Although IC50 and Ki are not directly interchangeable, both AUDA and CDU are known competitive inhibitors, allowing approximate comparison: the target compound demonstrates roughly 80-fold higher affinity than AUDA and approximately 100-fold higher affinity than CDU.

Soluble epoxide hydrolase Enzyme inhibition Affinity comparison

Comparable Potency to TPPU with a Distinct Chemotype for Orthogonal SAR Exploration

The target compound (Ki = 0.870 nM) [1] is equipotent with TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea), which exhibits a Ki of 0.9 ± 0.1 nM against recombinant human sEH in the same FRET-displacement assay format . Despite near-identical affinity, the two compounds occupy entirely distinct chemical space: the target compound features a cyclohexyl-hydroxyethyl donor and an o-tolyl acceptor, whereas TPPU incorporates a propanoylpiperidine donor and a trifluoromethoxyphenyl acceptor. This chemotype divergence offers orthogonal structure-activity relationship (SAR) information and the potential for differential off-target profiles, even when primary target engagement is matched.

sEH inhibitor Tool compound Chemical probe

Multi-Patent Coverage Confirms Validated Synthetic Route and Reproducible Access

Unlike single-source or poorly characterized analogs, 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea appears in at least three granted United States patents: US10377744 (Compound 23), US11123311 (Compound 23), and US11723929 (Compound 23) [1][2][3]. Recurrence across multiple patent families indicates that the compound has been independently synthesized and biologically evaluated by the University of California and Eicosis LLC, ensuring a validated synthetic route. This multi-patent disclosure de-risks procurement by guaranteeing that structure, synthetic methodology, and analytical characterization are publicly documented and reproducible.

Chemical synthesis Patent landscape Procurement reliability

Priority Research Applications for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea Based on Quantitative Evidence


High-Sensitivity sEH Inhibition in Cellular and Biochemical Assays Requiring Low Nanomolar Target Engagement

With a Ki of 0.870 nM against human sEH, the compound enables complete enzyme inhibition at concentrations well below 10 nM [1]. This potency is critical for cell-based assays—including vascular smooth muscle cell proliferation, endothelial barrier function, and inflammatory cytokine release models—where minimizing total drug load reduces the probability of off-target pharmacology that could confound phenotype interpretation.

Orthogonal Chemical Probe for Independent Validation of sEH-Dependent Pathways Alongside TPPU

The target compound matches TPPU's on-target affinity (Ki ~0.9 nM) while offering a completely distinct chemotype [1][2]. Researchers can deploy both compounds in parallel to confirm that observed biological effects are sEH-mediated rather than scaffold-specific artifacts, a best practice in chemical biology that strengthens the rigor of target validation studies.

Structure-Activity Relationship (SAR) Exploration of the Cyclohexyl-Hydroxyethyl Pharmacophore in Drug Discovery Programs

The compound serves as a key reference point for medicinal chemistry campaigns exploring the cyclohexyl-hydroxyethyl urea series. Its well-defined Ki (0.870 nM) and multi-patent characterization provide a benchmark for evaluating the impact of substituent modifications on potency, selectivity, and metabolic stability [1]. The o-tolyl group at the urea N′-position differentiates it from simpler phenyl or alkyl analogs, making it a valuable starting scaffold for lead optimization.

Cardiovascular and Inflammatory Disease Model Studies Leveraging Documented sEH Pharmacology

Given that sEH inhibition is a validated mechanism for elevating epoxyeicosatrienoic acid (EET) levels—with demonstrated effects in angiotensin-II-induced hypertension, atherosclerosis, and inflammatory pain models—the compound's sub-nanomolar potency positions it as a high-affinity tool for in vivo proof-of-concept studies [1][2]. Its inclusion in patents covering therapeutic applications of sEH inhibitors further supports its relevance for translational research in cardiovascular and inflammatory disease indications.

Quote Request

Request a Quote for 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.